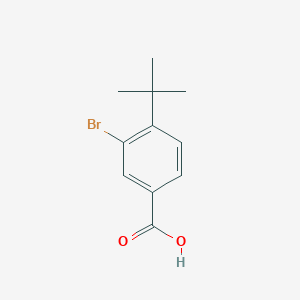

3-Bromo-4-tert-butylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137162. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-4-tert-butylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-11(2,3)8-5-4-7(10(13)14)6-9(8)12/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHBYNNKZVBDWRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80300474 | |

| Record name | 3-bromo-4-tert-butylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38473-89-1 | |

| Record name | 38473-89-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-bromo-4-tert-butylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-tert-butylbenzoic Acid

CAS Number: 38473-89-1

This technical guide provides a comprehensive overview of 3-Bromo-4-tert-butylbenzoic acid, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, a validated synthesis protocol, and its potential application as a scaffold in the development of enzyme inhibitors.

Chemical and Physical Properties

This compound is a substituted aromatic carboxylic acid. The presence of the bromine atom and the carboxylic acid group makes it a versatile building block in organic synthesis, particularly for the development of novel therapeutic agents.[1] The bulky tert-butyl group can influence the molecule's solubility and pharmacokinetic properties in derivative compounds.

A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 38473-89-1 | [2][3] |

| Molecular Formula | C₁₁H₁₃BrO₂ | [4] |

| Molecular Weight | 257.12 g/mol | [5] |

| Melting Point | 176.5 °C | [6] |

| Boiling Point | 327.7±35.0 °C (Predicted) | [6] |

| Density | 1.391±0.06 g/cm³ (Predicted) | [6] |

| Appearance | White to off-white crystalline solid | [1] |

| pKa | 4.01±0.10 (Predicted) | [6] |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

Synthesis of this compound

A common synthetic route to this compound involves the bromination of 4-tert-butylbenzoic acid. The following protocol has been reported and provides a reliable method for its preparation in a laboratory setting.[1][6]

Experimental Protocol:

Materials:

-

4-tert-butylbenzoic acid

-

Acetic acid

-

Nitric acid

-

Bromine

-

Silver nitrate

-

Water

Procedure:

-

In a suitable reaction vessel, 4-tert-butylbenzoic acid (500 mg, 2.8 mmol) is stirred rapidly in a solution of acetic acid (11 mL) and nitric acid (1.7 mL).[1]

-

To this mixture, add bromine (114 µL, 5.9 mmol).[1]

-

A solution of silver nitrate (1.01 g, 5.9 mmol) in water (5 mL) is then added to the reaction mixture. A thick yellow precipitate is expected to form.[1]

-

An additional 2 mL of acetic acid is added, and the mixture is heated to reflux for 1 hour.[1]

-

The hot solution is filtered to remove any solids.[1]

-

Water is then added to the filtrate until a white solid precipitates.[1]

-

The solid product is collected by filtration, air-dried, and can be further purified by recrystallization from acetic acid to yield this compound as a white solid.[1]

Expected Yield: Approximately 36%[1]

Characterization (¹H NMR):

-

¹H NMR (300 MHz, CDCl₃): δ 8.62 (d, J=2.0 Hz, 1H), 8.26 (dd, J=8.5, 2.0 Hz, 1H), 7.86 (d, J=8.5 Hz, 1H), 1.85 (s, 9H).[1]

Below is a workflow diagram illustrating the synthesis process.

Application in Drug Discovery: A Scaffold for FAAH Inhibitors

While this compound is primarily a synthetic intermediate, its structural motifs are found in compounds with significant biological activity. One such application is in the development of inhibitors for Fatty Acid Amide Hydrolase (FAAH). FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of neuromodulatory fatty acid amides like anandamide.[7] Inhibiting FAAH can lead to increased levels of anandamide, which has therapeutic potential for pain, anxiety, and other neurological disorders.

The carboxylic acid moiety of this compound can be readily converted to an amide, a common feature in many FAAH inhibitors. The bromo-tert-butyl substituted phenyl ring can then be further functionalized to optimize binding to the enzyme's active site.

Conceptual Experimental Workflow for FAAH Inhibitor Synthesis and Evaluation

The following diagram illustrates a conceptual workflow for the synthesis of a potential FAAH inhibitor starting from this compound and its subsequent biological evaluation.

FAAH in the Endocannabinoid Signaling Pathway

The diagram below provides a simplified representation of the role of FAAH in the endocannabinoid signaling pathway.

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. 38473-89-1 Cas No. | 3-Bromo-4-(tert-butyl)benzoic acid | Apollo [store.apolloscientific.co.uk]

- 3. Tert-butyl 4-bromo-3-methylbenzoate | 347174-28-1 | Benchchem [benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. 3-Bromo-4-(tert-butyl)benzoic acid | CymitQuimica [cymitquimica.com]

- 6. 3-BROMO-4-TERT-BUTYLBENZOICACID | 38473-89-1 [m.chemicalbook.com]

- 7. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromo-4-tert-butylbenzoic acid molecular weight

An In-Depth Technical Guide to the Molecular Weight of 3-Bromo-4-tert-butylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of this compound, a compound of interest in synthetic organic chemistry and drug discovery.

Chemical Identity

Molecular Structure

The structural arrangement of this compound, featuring a benzene ring substituted with a carboxylic acid group, a bromine atom, and a tert-butyl group, is crucial for understanding its chemical properties and reactivity.

Figure 1. Chemical structure of this compound.

Calculation of Molecular Weight

The molecular weight is determined by the sum of the atomic weights of its constituent atoms. The standard atomic weights as provided by the International Union of Pure and Applied Chemistry (IUPAC) are used for this calculation.

Atomic Weight of Constituent Elements

The following table summarizes the standard atomic weights of the elements present in this compound.

| Element | Symbol | Standard Atomic Weight ( g/mol ) |

| Carbon | C | [12.0096, 12.0116][5] |

| Hydrogen | H | [1.00784, 1.00811][6] |

| Bromine | Br | [79.901, 79.907][7][8] |

| Oxygen | O | [15.99903, 15.99977][9][10] |

For routine calculations, conventional atomic weight values are often employed.

| Element | Symbol | Conventional Atomic Weight ( g/mol ) |

| Carbon | C | 12.011 |

| Hydrogen | H | 1.008[11] |

| Bromine | Br | 79.904[12] |

| Oxygen | O | 15.999[9] |

Molecular Weight Calculation

The molecular formula C₁₁H₁₃BrO₂ indicates the presence of 11 carbon atoms, 13 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms. The molecular weight is calculated as follows:

| Element | Symbol | Quantity | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 11 | 12.011 | 132.121 |

| Hydrogen | H | 13 | 1.008 | 13.104 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 257.127 |

The calculated molecular weight of this compound is 257.127 g/mol . This value is consistent with commercially available data for this compound.[1][2]

Experimental Protocols

The determination of the molecular weight of a compound like this compound is typically achieved through mass spectrometry.

Mass Spectrometry Workflow

Figure 2. A generalized workflow for determining molecular weight using mass spectrometry.

Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: The sample solution is introduced into the mass spectrometer where it is ionized. Common techniques include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a time-of-flight or quadrupole analyzer).

-

Detection and Analysis: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. The peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻ is used to determine the molecular weight of the compound. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be observable in the mass spectrum, providing further structural confirmation.[7]

References

- 1. 3-Bromo-4-(tert-butyl)benzoic acid price & availability - MOLBASE [molbase.com]

- 2. CAS 38473-89-1: this compound [cymitquimica.com]

- 3. 3-Bromo-4-(tert-butyl)benzoic acid | CAS 38473-89-1 | Sun-shinechem [sun-shinechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 6. Hydrogen - Wikipedia [en.wikipedia.org]

- 7. Bromine - Wikipedia [en.wikipedia.org]

- 8. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. Oxygen - Wikipedia [en.wikipedia.org]

- 10. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 11. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 12. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

An In-depth Technical Guide to the Chemical Properties of 3-Bromo-4-tert-butylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-tert-butylbenzoic acid is a substituted aromatic carboxylic acid with significant potential as a versatile building block in organic synthesis. Its unique trifunctional structure, featuring a carboxylic acid group, a bromine atom, and a bulky tert-butyl group, offers multiple reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its potential applications, particularly in the context of medicinal chemistry and drug development.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the tables below, providing a ready reference for experimental design and application.

General and Physical Properties

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline solid | [1] |

| Molecular Formula | C₁₁H₁₃BrO₂ | [2] |

| Molecular Weight | 257.12 g/mol | [1] |

| Melting Point | 176.5 °C | [1] |

| Boiling Point | 327.7 ± 35.0 °C (Predicted) | [1] |

| Density | 1.391 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 4.01 ± 0.10 (Predicted) | [3] |

Solubility

| Solvent | Solubility of Benzoic Acid ( g/100g solvent at 25°C) |

| Methanol | 56.4 |

| Ethanol | 58.4 |

| Acetone | 50.8 |

| Ethyl Acetate | 35.2 |

| Toluene | 12.2 |

| Water | 0.34 |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the bromination of 4-tert-butylbenzoic acid.

Experimental Protocol

Materials:

-

4-tert-butylbenzoic acid

-

Acetic acid

-

Nitric acid

-

Bromine

-

Silver nitrate

-

Water

Procedure: [2]

-

Dissolve 4-tert-butylbenzoic acid (500 mg, 2.8 mmol) in acetic acid (11 mL) with rapid stirring.

-

To this solution, add nitric acid (1.7 mL) and bromine (114 µL, 2.2 mmol).

-

Slowly add a solution of silver nitrate (1.01 g, 5.9 mmol) in water (5 mL) to the reaction mixture. A thick yellow precipitate will form.

-

Add an additional 2 mL of acetic acid and heat the mixture to reflux for 1 hour.

-

Filter the hot solution to remove the precipitate.

-

Add water dropwise to the filtrate until a white solid precipitates.

-

Collect the solid by filtration and air dry.

-

Recrystallize the crude product from acetic acid to yield this compound as a white solid.

Characterization: The product can be characterized by ¹H NMR spectroscopy. ¹H NMR (CDCl₃, 300 MHz): δ 8.62 (d, J=2.0 Hz, 1H), 8.26 (dd, J=8.5, 2.0 Hz, 1H), 7.86 (d, J=8.5 Hz, 1H), 1.85 (s, 9H).[2]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Experimental Protocols

This compound possesses two primary sites of reactivity: the carboxylic acid group and the carbon-bromine bond on the aromatic ring. This allows for a diverse range of chemical transformations.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can readily undergo esterification and amidation reactions, which are fundamental transformations in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of a lead compound.

While a specific protocol for the esterification of this compound is not available, a general Fischer-Speier esterification procedure can be adapted.

Materials:

-

This compound

-

Alcohol (e.g., methanol, ethanol)

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Brine

-

Organic solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve this compound in an excess of the desired alcohol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After cooling to room temperature, remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the product by column chromatography or recrystallization if necessary.

The formation of amides from this compound can be achieved using standard peptide coupling reagents.

Materials:

-

This compound

-

Amine (primary or secondary)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve this compound in anhydrous DCM or DMF under an inert atmosphere.

-

Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

-

Add the desired amine (1.1 equivalents) followed by DIPEA (2.5 equivalents).

-

Stir the reaction mixture at room temperature overnight, monitoring by TLC.

-

Dilute the reaction with the organic solvent and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude amide by column chromatography.

Reactions at the Carbon-Bromine Bond

The bromine atom on the aromatic ring serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many biologically active molecules.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., toluene/water, dioxane/water)

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., 5 mol%), and the base (2-3 equivalents).

-

Degas the solvent system by bubbling with an inert gas (e.g., argon or nitrogen) and add it to the reaction vessel.

-

Heat the mixture to reflux under an inert atmosphere, monitoring the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and add water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Reactivity Relationships

Caption: Key reactivity pathways of this compound.

Biological Activity and Drug Development Potential

As of the current literature survey, there is no specific information available on the biological activity or the involvement of this compound in any signaling pathways. However, the broader class of substituted benzoic acids has been extensively studied and is known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6]

The structural motifs present in this compound make it an attractive scaffold for the synthesis of novel therapeutic agents. The ability to independently modify the carboxylic acid and the aromatic ring allows for the generation of diverse chemical libraries for high-throughput screening. For instance, derivatives of para-substituted benzoic acids have been identified as potent inhibitors of protein phosphatases, which are important targets in cancer therapy.[7]

The lack of specific biological data for this compound highlights a potential area for future research. Screening this compound and its derivatives against various biological targets could uncover novel pharmacological activities and provide new avenues for drug discovery.

Conclusion

This compound is a valuable and versatile synthetic intermediate with well-defined chemical properties. This guide has provided a comprehensive overview of its physicochemical characteristics, a detailed protocol for its synthesis, and general procedures for its key chemical transformations. While its specific biological activities remain to be elucidated, its structural features suggest significant potential for applications in medicinal chemistry and materials science. The experimental protocols and data presented herein are intended to serve as a practical resource for researchers and scientists working with this compound, facilitating its use in the development of novel molecules with desired functionalities. Further investigation into the biological profile of this compound and its derivatives is warranted and could lead to the discovery of new therapeutic agents.

References

- 1. 3-BROMO-4-TERT-BUTYLBENZOICACID | 38473-89-1 [m.chemicalbook.com]

- 2. Synthesis routes of this compound [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. preprints.org [preprints.org]

- 6. ijarsct.co.in [ijarsct.co.in]

- 7. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-tert-butylbenzoic Acid from 4-tert-butylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-4-tert-butylbenzoic acid, a valuable building block in medicinal chemistry and materials science, starting from the readily available 4-tert-butylbenzoic acid. This document details the established synthetic protocol, delves into the underlying reaction mechanism, and explores alternative methodologies for the bromination of this deactivated aromatic system.

Introduction

4-tert-butylbenzoic acid is a common organic compound utilized in various applications, including as a stabilizer in alkyd resins and an intermediate in the synthesis of the UV blocker Avobenzone. The selective introduction of a bromine atom at the 3-position of this molecule yields this compound, a halogenated derivative with significant potential for further functionalization in the development of novel pharmaceuticals and functional materials. The synthesis involves an electrophilic aromatic substitution (bromination) reaction, where the regiochemical outcome is dictated by the electronic and steric effects of the existing tert-butyl and carboxylic acid substituents.

Reaction Scheme and Properties

The primary transformation discussed is the direct bromination of 4-tert-butylbenzoic acid to afford this compound.

Reaction:

Physical and Chemical Properties:

| Property | 4-tert-butylbenzoic acid (Starting Material) | This compound (Product) |

| Molecular Formula | C₁₁H₁₄O₂ | C₁₁H₁₃BrO₂ |

| Molecular Weight | 178.23 g/mol | 257.12 g/mol [1] |

| CAS Number | 98-73-7 | 38473-89-1[1] |

| Melting Point | 165-168 °C | 176.5 °C[2] |

| Boiling Point | 283 °C | 327.7±35.0 °C (Predicted)[2] |

| Density | 1.056 g/cm³ | 1.391±0.06 g/cm³ (Predicted)[2] |

| Appearance | White crystalline solid | White solid[1] |

Detailed Experimental Protocol

The following protocol for the synthesis of this compound is based on established literature procedures.[1][2]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-tert-butylbenzoic acid | 178.23 | 500 mg | 2.8 mmol |

| Acetic acid | 60.05 | 13 mL | - |

| Nitric acid | 63.01 | 1.7 mL | - |

| Bromine | 159.81 | 114 µL | 5.9 mmol |

| Silver nitrate | 169.87 | 1.01 g | 5.9 mmol |

| Water | 18.02 | 5 mL | - |

Procedure:

-

To a suitable reaction flask, add 4-tert-butylbenzoic acid (500 mg, 2.8 mmol), acetic acid (11 mL), nitric acid (1.7 mL), and bromine (114 µL, 5.9 mmol).

-

Stir the mixture rapidly.

-

In a separate container, prepare a solution of silver nitrate (1.01 g, 5.9 mmol) in water (5 mL).

-

Slowly add the silver nitrate solution to the reaction mixture. The formation of a thick yellow precipitate will be observed.

-

Add an additional 2 mL of acetic acid to the reaction mixture.

-

Heat the mixture to reflux for 1 hour.

-

Filter the hot solution to remove the precipitate.

-

To the filtrate, add water dropwise until a white solid precipitates.

-

Collect the white solid by filtration and air dry.

-

Recrystallize the crude product from acetic acid to yield pure this compound as a white solid.

Yield and Characterization:

-

¹H NMR (300 MHz, CDCl₃): δ 8.62 (d, J=2.0 Hz, 1H), 8.26 (dd, J=2.0, 8.5 Hz, 1H), 7.86 (d, J=8.5 Hz, 1H), 1.85 (s, 9H).[1]

Reaction Mechanism and Regioselectivity

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The key to understanding the regioselectivity lies in the directing effects of the substituents on the benzene ring.

Directing Effects of Substituents:

-

-C(CH₃)₃ (tert-butyl group): This is an alkyl group, which is an activating, ortho, para-director due to its electron-donating inductive effect. However, the significant steric bulk of the tert-butyl group hinders attack at the ortho positions.

-

-COOH (Carboxylic acid group): This is a deactivating, meta-director. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack.

Combined Effect and Regioselectivity:

In 4-tert-butylbenzoic acid, the tert-butyl group is at position 4 and the carboxylic acid group is at position 1.

-

The tert-butyl group directs incoming electrophiles to positions 2, 3, 5, and 6. Due to steric hindrance, positions 3 and 5 are favored over 2 and 6.

-

The carboxylic acid group directs incoming electrophiles to positions 3 and 5.

Both groups, therefore, direct the incoming electrophile to the positions meta to the carboxylic acid group (positions 3 and 5). Since positions 3 and 5 are equivalent, bromination occurs at either of these positions to yield the same product: this compound.

Role of Silver Nitrate:

In this reaction, silver nitrate acts as a catalyst to increase the electrophilicity of bromine. The silver(I) ion coordinates with a bromine atom, polarizing the Br-Br bond and facilitating the formation of a more potent electrophilic bromine species, which can then be attacked by the deactivated aromatic ring.

Caption: Reaction mechanism for the bromination of 4-tert-butylbenzoic acid.

Alternative Synthetic Methodologies

The reported yield of 36% for the described protocol is modest. For researchers seeking higher yields or milder reaction conditions, alternative methods for the bromination of deactivated aromatic compounds can be considered.

-

N-Bromosuccinimide (NBS) in Strong Acid: A common and effective method for brominating deactivated aromatic rings is the use of N-bromosuccinimide (NBS) in a strong acid, such as concentrated sulfuric acid. This system generates a highly reactive brominating agent in situ. This method often proceeds under milder temperature conditions and can lead to higher yields with clean conversions.

-

Bromine with a Lewis Acid Catalyst: While the provided protocol uses silver nitrate, traditional Lewis acids like FeBr₃ or AlCl₃ can also be employed to activate bromine for electrophilic aromatic substitution. Optimization of the solvent and reaction temperature would be necessary for the specific substrate.

-

Other Brominating Agents: A variety of other brominating agents have been developed for challenging substrates. These include reagents like tribromoisocyanuric acid (TBCA) in a strong acid, which can act as a "superelectrophilic" brominating agent.

Experimental Workflow

The overall experimental workflow for the synthesis and purification of this compound is summarized below.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound from 4-tert-butylbenzoic acid. The regioselectivity of the reaction is well-defined by the directing effects of the tert-butyl and carboxylic acid groups. While the established method provides a viable route to the desired product, the exploration of alternative brominating agents and reaction conditions may offer opportunities for process optimization and improved yields. The information presented herein serves as a valuable resource for researchers and professionals engaged in synthetic organic chemistry and drug development.

References

An In-depth Technical Guide to 3-Bromo-4-tert-butylbenzoic Acid

This technical guide provides a comprehensive overview of 3-Bromo-4-tert-butylbenzoic acid, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the compound's fundamental properties, a detailed synthesis protocol, and its structural characteristics, offering valuable insights for its application in research and development.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 3-Bromo-4-(tert-butyl)benzoic acid .[1] Its structure consists of a benzoic acid core substituted with a bromine atom at the 3-position and a tert-butyl group at the 4-position. This substitution pattern imparts specific chemical properties and reactivity to the molecule.

Structural Identifiers:

-

CAS Number: 38473-89-1

-

Molecular Formula: C₁₁H₁₃BrO₂[1]

-

SMILES: CC(C)(C)c1ccc(cc1Br)C(=O)O[1]

-

InChI: InChI=1S/C11H13BrO2/c1-11(2,3)8-5-4-7(10(13)14)6-9(8)12/h4-6H,1-3H3,(H,13,14)[1]

Physicochemical Properties

The properties of this compound are summarized in the table below. These characteristics are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| Molecular Weight | 257.12 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 176.5 °C | [3] |

| Boiling Point (Predicted) | 327.7 ± 35.0 °C | [3] |

| Density (Predicted) | 1.391 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 4.01 ± 0.10 | [3] |

| Solubility | Soluble in organic solvents (e.g., DMSO); limited solubility in water.[1][4] |

Experimental Protocol: Synthesis of this compound

This section details a common laboratory-scale synthesis of this compound from 4-tert-butylbenzoic acid.

Materials:

-

4-tert-butylbenzoic acid

-

Acetic acid

-

Nitric acid

-

Bromine

-

Silver nitrate

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve 4-tert-butylbenzoic acid (500 mg, 2.8 mmol) in acetic acid (11 mL) with rapid stirring.[5]

-

To this solution, add nitric acid (1.7 mL) and bromine (114 μL, 5.9 mmol).[5]

-

Slowly add a solution of silver nitrate (1.01 g, 5.9 mmol) in water (5 mL) to the reaction mixture. The formation of a thick yellow precipitate will be observed.[5]

-

Add an additional 2 mL of acetic acid to the mixture and heat at reflux for 1 hour.[5]

-

Filter the hot solution to remove any solids.[5]

-

Add water to the filtrate until a white solid precipitates.[5]

-

Collect the solid by filtration and air dry.[5]

-

Recrystallize the crude product from acetic acid to yield pure 3-bromo-4-tert-butyl-benzoic acid as a white solid.[5]

Yield: Approximately 36% (263 mg).[5]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

- 1. CAS 38473-89-1: this compound [cymitquimica.com]

- 2. 3-Bromo-4-(tert-butyl)benzoic acid | CymitQuimica [cymitquimica.com]

- 3. 3-BROMO-4-TERT-BUTYLBENZOICACID | 38473-89-1 [m.chemicalbook.com]

- 4. 3-Bromo-4-(tert-butyl)benzoic acid | CAS 38473-89-1 | Sun-shinechem [sun-shinechem.com]

- 5. Synthesis routes of this compound [benchchem.com]

Spectroscopic Analysis of 3-Bromo-4-tert-butylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-4-tert-butylbenzoic acid, a compound of interest in medicinal chemistry and materials science. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.62 | d | 2.0 | 1H | Ar-H |

| 8.26 | dd | 8.5, 2.0 | 1H | Ar-H |

| 7.86 | d | 8.5 | 1H | Ar-H |

| 1.85 | s | 9H | -C(CH₃)₃ |

¹³C NMR (Carbon-13 NMR)

Infrared (IR) Spectroscopy Data

Experimentally determined IR spectral data for this compound is not currently available in public spectral databases. Characteristic absorption bands can be predicted based on the functional groups present:

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300-2500 (broad) |

| C-H (Aromatic) | 3100-3000 |

| C-H (tert-Butyl) | 2970-2870 |

| C=O (Carboxylic Acid) | 1710-1680 |

| C=C (Aromatic) | 1600-1450 |

| C-Br | 680-515 |

Mass Spectrometry (MS) Data

Detailed experimental mass spectral data for this compound is not currently available in public spectral databases. The nominal mass of the compound is 256 g/mol and the exact mass is 256.0099 g/mol . Due to the presence of bromine, the mass spectrum is expected to show a characteristic M/M+2 isotope pattern with approximately equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for aromatic carboxylic acids like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H NMR spectrum on a 300 MHz spectrometer. For ¹³C NMR, a higher concentration or a longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement and subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is then analyzed for characteristic absorption bands.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: Introduce a dilute solution of this compound into the mass spectrometer. Electron Ionization (EI) is a common method for this type of molecule.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of an organic compound.

Navigating the Solubility Landscape of 3-Bromo-4-tert-butylbenzoic Acid: A Technical Guide

For Immediate Release

This technical guide offers an in-depth exploration of the solubility characteristics of 3-Bromo-4-tert-butylbenzoic acid in organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of solubility principles, experimental methodologies, and a practical framework for understanding the behavior of this compound in various solvent systems. Due to the limited availability of specific quantitative solubility data for this compound, this guide utilizes solubility data for the structurally analogous compound, p-tert-butylbenzoic acid, to provide a robust predictive framework.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its solubility in organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and the formulation of potential therapeutic agents. Understanding and predicting its solubility is therefore a cornerstone of efficient and effective research and development.

This guide presents a detailed examination of the factors governing the solubility of this class of compounds and provides a standardized protocol for its experimental determination.

Quantitative Solubility Data (Analogue-Based)

The following table summarizes the mole fraction solubility (x₁) of p-tert-butylbenzoic acid in a range of organic solvents at various temperatures. This data is crucial for solvent selection in synthesis, crystallization, and formulation.

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |

| Methanol | 293.15 | 0.1332 |

| 298.15 | 0.1645 | |

| 303.15 | 0.2011 | |

| 308.15 | 0.2438 | |

| 313.15 | 0.2935 | |

| 318.15 | 0.3508 | |

| 323.15 | 0.4165 | |

| 328.15 | 0.4912 | |

| 333.15 | 0.5755 | |

| Ethanol | 293.15 | 0.1018 |

| 298.15 | 0.1243 | |

| 303.15 | 0.1507 | |

| 308.15 | 0.1816 | |

| 313.15 | 0.2175 | |

| 318.15 | 0.2590 | |

| 323.15 | 0.3068 | |

| 328.15 | 0.3615 | |

| 333.15 | 0.4238 | |

| Propan-2-ol | 293.15 | 0.0833 |

| 298.15 | 0.1011 | |

| 303.15 | 0.1221 | |

| 308.15 | 0.1467 | |

| 313.15 | 0.1754 | |

| 318.15 | 0.2087 | |

| 323.15 | 0.2472 | |

| 328.15 | 0.2915 | |

| 333.15 | 0.3422 | |

| Acetic Acid | 293.15 | 0.0698 |

| 298.15 | 0.0843 | |

| 303.15 | 0.1015 | |

| 308.15 | 0.1218 | |

| 313.15 | 0.1456 | |

| 318.15 | 0.1733 | |

| 323.15 | 0.2054 | |

| 328.15 | 0.2424 | |

| 333.15 | 0.2849 | |

| Toluene | 293.15 | 0.0199 |

| 298.15 | 0.0243 | |

| 303.15 | 0.0296 | |

| 308.15 | 0.0361 | |

| 313.15 | 0.0440 | |

| 318.15 | 0.0535 | |

| 323.15 | 0.0650 | |

| 328.15 | 0.0788 | |

| 333.15 | 0.0954 | |

| Hexane | 293.15 | 0.0011 |

| 298.15 | 0.0014 | |

| 303.15 | 0.0018 | |

| 308.15 | 0.0023 | |

| 313.15 | 0.0029 | |

| 318.15 | 0.0036 | |

| 323.15 | 0.0045 | |

| 328.15 | 0.0057 | |

| 333.15 | 0.0071 |

Experimental Protocols: Thermodynamic Solubility Determination

The determination of thermodynamic solubility is crucial for understanding the equilibrium state of a compound in a solvent. The shake-flask method is the gold standard for this purpose and the recommended protocol is detailed below.[1][2]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, solvent compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is essential to ensure that equilibrium has been reached.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 298.15 K).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended. To confirm that equilibrium has been established, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. This step should be performed swiftly to minimize any temperature fluctuations that could alter the solubility.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of this compound. A calibration curve must be prepared using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as moles per liter (mol/L), grams per liter (g/L), or milligrams per milliliter (mg/mL).

-

Visualizing the Workflow and Key Relationships

To further clarify the experimental process and the context of solubility in drug development, the following diagrams are provided.

Caption: A streamlined workflow for the experimental determination of thermodynamic solubility.

Caption: The central role of solubility in various stages of drug development.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound, leveraging analogue data to inform solvent selection and experimental design. The detailed protocol for thermodynamic solubility determination using the shake-flask method offers a standardized approach for obtaining reliable and reproducible data. The provided visualizations of the experimental workflow and the role of solubility in drug development further enhance the practical utility of this guide for researchers and professionals in the field. Accurate solubility data is indispensable for advancing chemical synthesis, purification, and the formulation of new chemical entities.

References

An In-depth Technical Guide to the Electrophilic Bromination of 4-tert-butylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic bromination of 4-tert-butylbenzoic acid, a key reaction in the synthesis of valuable chemical intermediates. The document details the underlying chemical principles, including the directing effects of the substituents that govern the reaction's regioselectivity. A thorough experimental protocol for the synthesis of 3-bromo-4-tert-butylbenzoic acid is presented, alongside a summary of relevant quantitative and qualitative data. The guide also includes a detailed reaction mechanism and a general experimental workflow, both visualized using Graphviz diagrams to facilitate understanding. This document is intended to serve as a practical resource for chemists in research and development.

Introduction

Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. The bromination of substituted benzoic acids, such as 4-tert-butylbenzoic acid, is of particular interest as the resulting bromo-substituted compounds are versatile precursors for the synthesis of pharmaceuticals and other fine chemicals. The regiochemical outcome of this reaction is dictated by the interplay of the electronic and steric effects of the substituents on the aromatic ring. This guide will delve into the specifics of the electrophilic bromination of 4-tert-butylbenzoic acid, providing a detailed analysis of the reaction.

Directing Effects of Substituents

The regioselectivity of the electrophilic bromination of 4-tert-butylbenzoic acid is controlled by the two substituents on the benzene ring: the tert-butyl group and the carboxylic acid group.

-

The tert-butyl group (-C(CH₃)₃): As an alkyl group, the tert-butyl group is an activating and ortho, para-director .[1][2] This is due to its electron-donating inductive effect.[1] However, the significant steric bulk of the tert-butyl group can hinder attack at the ortho positions.[2]

-

The carboxylic acid group (-COOH): The carboxylic acid group is a deactivating and meta-director .[3] This is due to its electron-withdrawing inductive and resonance effects. Deactivating groups make the aromatic ring less reactive towards electrophiles.[2][3]

In the case of 4-tert-butylbenzoic acid, the positions ortho to the activating tert-butyl group are meta to the deactivating carboxylic acid group. Conversely, the positions meta to the tert-butyl group are ortho to the carboxylic acid group. The position para to the tert-butyl group is occupied by the carboxylic acid. Therefore, the directing effects of the two groups are in opposition. In such cases, the more powerfully directing group or a combination of electronic and steric factors will determine the position of substitution. For the bromination of 4-tert-butylbenzoic acid, the bromine atom is directed to the position ortho to the activating tert-butyl group and meta to the deactivating carboxylic acid group, resulting in the formation of this compound.

Reaction Mechanism

The electrophilic bromination of 4-tert-butylbenzoic acid proceeds via a classic electrophilic aromatic substitution mechanism. The reaction can be broken down into the following key steps:

-

Generation of the electrophile: In the presence of a Lewis acid catalyst such as FeBr₃, or in this specific protocol, silver nitrate which facilitates the generation of the active electrophile, molecular bromine is polarized to create a more potent electrophile, the bromonium ion (Br⁺) or a Br-Br-Lewis acid complex.

-

Electrophilic attack and formation of the sigma complex (arenium ion): The π electrons of the aromatic ring attack the electrophilic bromine atom. This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of the possible sigma complexes determines the regioselectivity of the reaction. Attack at the C3 position (ortho to the tert-butyl group and meta to the carboxyl group) leads to a more stable intermediate compared to attack at other positions.

-

Deprotonation and rearomatization: A base in the reaction mixture, which can be the counter-ion of the catalyst or a solvent molecule, removes a proton from the carbon atom bearing the bromine atom. This step restores the aromaticity of the ring and yields the final product, this compound.

Experimental Protocol

The following protocol for the synthesis of this compound is based on a reported procedure.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-tert-butylbenzoic acid | 178.23 | 500 mg | 2.8 |

| Acetic acid | 60.05 | 11 mL | - |

| Nitric acid | 63.01 | 1.7 mL | - |

| Bromine | 159.81 | 114 µL | 5.9 |

| Silver nitrate | 169.87 | 1.01 g | 5.9 |

| Water | 18.02 | 5 mL | - |

Procedure

-

4-tert-butylbenzoic acid (500 mg, 2.8 mmol) is added to a flask and stirred rapidly in a mixture of acetic acid (11 mL) and nitric acid (1.7 mL).

-

To this stirred mixture, bromine (114 µL, 5.9 mmol) is added.

-

A solution of silver nitrate (1.01 g, 5.9 mmol) in water (5 mL) is then added to the reaction mixture.

-

A thick yellow precipitate will form. An additional 2 mL of acetic acid is added, and the mixture is heated at reflux for 1 hour.

-

The hot solution is filtered to remove the precipitate.

-

Water is added to the filtrate until a white solid precipitates.

-

The solid is collected by filtration, air-dried, and recrystallized from acetic acid.

Results

The procedure yields this compound as a white solid (263 mg, 36% yield).

Quantitative Data

| Parameter | Value | Reference |

| Yield | 36% | [4] |

| Molecular Weight | 257.12 g/mol | [4] |

| ¹H NMR (CDCl₃, 300 MHz) | δ 1.85 (s, 9H, C(CH₃)₃), 7.86 (d, 1H, J=8.5 Hz, ArH), 8.26 (dd, 1H, J=2.0, 8.5 Hz, ArH), 8.62 (d, 1H, J=2.0 Hz, ArH) | [4] |

-

¹³C NMR: Approximately 8-9 distinct signals in the aromatic region (around 120-140 ppm) and signals for the tert-butyl group (quaternary carbon around 35 ppm and methyl carbons around 31 ppm) and the carboxylic acid carbon (around 170-180 ppm).

-

IR Spectroscopy: A broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), C-H stretches from the aromatic ring and alkyl groups (around 3100-2850 cm⁻¹), and C-Br stretch (in the fingerprint region, typically below 800 cm⁻¹).[4][5]

-

Mass Spectrometry: A molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[6][7] Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[6][7]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Alternative Brominating Agents

For deactivated aromatic rings, such as benzoic acids, stronger brominating conditions or alternative reagents may be necessary to achieve good yields. Some alternative brominating agents include:

-

N-Bromosuccinimide (NBS): Often used for allylic and benzylic brominations, NBS can also be used for the bromination of activated and some deactivated aromatic rings, sometimes in the presence of an acid catalyst.[8][9]

-

Bromine in the presence of a strong acid: Using a strong protic acid like sulfuric acid as a solvent or catalyst can enhance the electrophilicity of bromine, making it more reactive towards deactivated rings.[8]

-

Bromine-trifluoride and bromine mixture: This combination provides a highly reactive brominating agent capable of brominating even deactivated aromatic compounds at mild temperatures.[10]

The choice of brominating agent will depend on the specific substrate, desired regioselectivity, and reaction conditions.

Conclusion

The electrophilic bromination of 4-tert-butylbenzoic acid is a well-defined reaction that yields this compound. The regiochemical outcome is a result of the directing effects of the tert-butyl and carboxylic acid substituents. The provided experimental protocol offers a clear method for the synthesis of this valuable compound. This technical guide serves as a comprehensive resource, consolidating the theoretical principles and practical aspects of this important organic transformation for professionals in the field of chemical research and drug development.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. researchgate.net [researchgate.net]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

- 9. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]

- 10. US4954648A - Method for the bromination of aromatic compound - Google Patents [patents.google.com]

Characterization of 3-Bromo-4-tert-butylbenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 3-Bromo-4-tert-butylbenzoic acid, a substituted aromatic carboxylic acid of interest in synthetic organic chemistry and drug discovery. This document consolidates key physicochemical properties, spectroscopic data, a detailed synthesis protocol, and essential safety information. The data is presented in a structured format to facilitate its use by researchers and professionals in the field.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its structure, featuring a bromine atom and a bulky tert-butyl group on the benzoic acid backbone, imparts specific characteristics regarding its solubility and reactivity. The hydrophobic tert-butyl group leads to limited solubility in water, while it is generally soluble in organic solvents.[1][2]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃BrO₂ | [1][2] |

| Molecular Weight | 257.12 g/mol | [3] |

| CAS Number | 38473-89-1 | [4][5] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 176.5 °C | ChemicalBook |

| Boiling Point | 327.7 ± 35.0 °C (Predicted) | ChemicalBook |

| pKa | 4.01 ± 0.10 (Predicted) | ChemicalBook |

| Solubility | Soluble in organic solvents (e.g., DMSO), limited solubility in water. | [1][2][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic protons and the tert-butyl group.

Table 2: ¹H NMR Data for this compound (CDCl₃, 300 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| 1.85 | singlet | 9H | -(CH₃)₃ | BenchChem |

| 7.86 | doublet (J=8.5 Hz) | 1H | Ar-H | BenchChem |

| 8.26 | doublet of doublets (J=2.0, 8.5 Hz) | 1H | Ar-H | BenchChem |

| 8.62 | doublet (J=2.0 Hz) | 1H | Ar-H | BenchChem |

¹³C NMR Spectroscopy

Mass Spectrometry

Mass spectrometry data for this compound was not explicitly found. However, electron ionization mass spectrometry of related compounds like 3-bromobenzoic acid and 4-tert-butylbenzoic acid is available and can provide an indication of the expected fragmentation patterns.[7][8] The molecular ion peak would be expected at m/z 256 and 258, corresponding to the two bromine isotopes (⁷⁹Br and ⁸¹Br).

Synthesis

This compound can be synthesized from 4-tert-butylbenzoic acid via electrophilic aromatic substitution.

Synthetic Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocol

This protocol is adapted from a documented synthesis procedure.

Materials:

-

4-tert-butylbenzoic acid

-

Acetic acid

-

Nitric acid

-

Bromine

-

Silver nitrate

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve 4-tert-butylbenzoic acid (500 mg, 2.8 mmol) in acetic acid (11 mL) with rapid stirring.

-

To this solution, add nitric acid (1.7 mL) and bromine (114 μL, 5.9 mmol).

-

Slowly add a solution of silver nitrate (1.01 g, 5.9 mmol) in water (5 mL). A thick yellow precipitate will form.

-

Add an additional 2 mL of acetic acid and heat the mixture at reflux for 1 hour.

-

Filter the hot solution to remove any solids.

-

To the filtrate, add water dropwise until a white solid precipitates.

-

Collect the solid by filtration and air dry.

-

Recrystallize the crude product from acetic acid to yield 3-bromo-4-tert-butyl-benzoic acid as a white solid (263 mg, 36% yield).

Reactivity and Potential Applications

This compound possesses two key reactive sites: the carboxylic acid group and the bromine atom on the aromatic ring.

-

Carboxylic Acid Reactions: The carboxylic acid moiety can undergo standard reactions such as esterification and amidation.[1]

-

Bromine Substitution: The bromine atom can be replaced through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups and the synthesis of more complex molecules.[9]

This versatile reactivity makes this compound a valuable building block in medicinal chemistry and materials science. Benzoic acid derivatives, in general, are known to be important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[9][10] For instance, derivatives of benzoic acid are used in the development of drugs for various therapeutic areas, including tuberculosis.[11] The unique substitution pattern of this compound could be leveraged to create novel compounds with specific biological activities.

Potential Signaling Pathway Involvement (Hypothetical)

While specific biological activities for this compound are not well-documented, its structural features suggest it could be explored as a precursor for molecules targeting various biological pathways. For example, bromodomain-containing proteins are a class of drug targets involved in transcriptional regulation, and inhibitors often contain substituted aromatic moieties.[12]

Caption: Hypothetical drug discovery workflow utilizing the title compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Table 3: GHS Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the full Safety Data Sheet (SDS) before handling this chemical. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

Conclusion

This compound is a well-characterized compound with established physicochemical properties and a clear synthetic route. Its versatile chemical nature makes it a promising starting material for the synthesis of a wide range of derivatives with potential applications in drug discovery and materials science. This guide provides a solid foundation of technical information for researchers and professionals working with this compound. Further investigation into its biological activities is warranted to fully explore its potential.

References

- 1. rsc.org [rsc.org]

- 2. CAS 38473-89-1: this compound [cymitquimica.com]

- 3. 3-Bromo-4-(tert-butyl)benzoic acid | CymitQuimica [cymitquimica.com]

- 4. 38473-89-1 Cas No. | 3-Bromo-4-(tert-butyl)benzoic acid | Apollo [store.apolloscientific.co.uk]

- 5. 3-Bromo-4-(tert-butyl)benzoic acid | CAS 38473-89-1 | Sun-shinechem [sun-shinechem.com]

- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Benzoic acid, 3-bromo- [webbook.nist.gov]

- 8. Benzoic acid, p-tert-butyl- [webbook.nist.gov]

- 9. Page loading... [guidechem.com]

- 10. nbinno.com [nbinno.com]

- 11. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting bromodomain-containing proteins: research advances of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-4-tert-butylbenzoic Acid: Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information, handling procedures, and experimental data for 3-Bromo-4-tert-butylbenzoic acid. The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound as a versatile chemical intermediate.

Chemical and Physical Properties

This compound is an aromatic carboxylic acid.[1] Its structure, featuring a bromine atom and a tert-butyl group on a benzene ring, makes it a useful building block in organic synthesis.[1] It typically appears as a white to off-white crystalline solid.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃BrO₂ | [1] |

| Molecular Weight | 257.12 g/mol | [2][3] |

| CAS Number | 38473-89-1 | [4] |

| Appearance | White to off-white solid/crystalline solid | [1][3] |

| Melting Point | 176.5 °C | [5] |

| Boiling Point | 327.7±35.0 °C (Predicted) | [5] |

| Density | 1.391±0.06 g/cm³ (Predicted) | [5] |

| pKa | 4.01±0.10 (Predicted) | [5] |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

Safety and Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [5][6] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [5][6] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [5][6] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

Signal Word: Warning[5]

Precautionary Statements

The following precautionary statements are recommended for handling this compound:

Table 3: Precautionary Statements for this compound

| Type | Code | Statement | Source(s) |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [5][6] |

| P264 | Wash face, hands and any exposed skin thoroughly after handling. | [5][6] | |

| P270 | Do not eat, drink or smoke when using this product. | [5] | |

| P271 | Use only outdoors or in a well-ventilated area. | [5][6] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [5][6] | |

| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [5] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [5][6] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [5][6] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][6] | |

| P330 | Rinse mouth. | [5] | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | [5] | |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | [5] | |

| P362 | Take off contaminated clothing and wash before reuse. | [5] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [5][6] |

| P405 | Store locked up. | [5] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | [5][6] |

Handling and Storage

Proper handling and storage procedures are crucial to ensure safety and maintain the integrity of this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when handling this compound.

Caption: General workflow for handling this compound, emphasizing the use of appropriate PPE.

Storage Recommendations

Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[6]

Emergency Procedures

In the event of exposure or accidental release, follow these first aid and emergency measures.

Table 4: First Aid Measures

| Exposure Route | Procedure | Source(s) |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. | [4] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. | [4] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. | [4] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [4] |

Firefighting and Accidental Release

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Firefighting Advice: Wear a self-contained breathing apparatus for firefighting if necessary.[4]

-

Accidental Release: Avoid dust formation and breathing vapors, mist, or gas.[4] Use personal protective equipment and ensure adequate ventilation.[4] Prevent further leakage or spillage if safe to do so.[4] Do not let the chemical enter drains.[4] Collect and arrange for disposal.[4]

Experimental Protocols

The following section details a cited experimental protocol for the synthesis of this compound.

Synthesis of this compound

This protocol is adapted from a known synthetic route.[2]

Reagents and Materials:

-

4-tert-butylbenzoic acid

-

Acetic acid

-

Nitric acid

-

Bromine

-

Silver nitrate

-

Water

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

-

4-tert-butylbenzoic acid (500 mg, 2.8 mmol) is stirred rapidly in a mixture of acetic acid (11 mL), nitric acid (1.7 mL), and bromine (114 μL, 5.9 mmol).[2]

-

A solution of silver nitrate (1.01 g, 5.9 mmol) in water (5 mL) is then added to this mixture.[2] A thick yellow precipitate will form.[2]

-

An additional 2 mL of acetic acid is added, and the mixture is heated at reflux for 1 hour.[2]

-

The hot solution is filtered.[2]

-

Water is added to the filtrate until a white solid precipitates.[2]

-

The solid is filtered, air-dried, and then recrystallized from acetic acid to yield this compound as a white solid (263 mg, 36% yield).[2]

Reactivity and Applications

This compound is a versatile intermediate in synthetic organic chemistry. The carboxylic acid functional group allows for reactions such as esterification and amidation.[1] The bromine atom can also serve as a site for further substitution reactions.[1] These properties make it a valuable precursor for the synthesis of more complex molecules in the fields of pharmaceuticals, agrochemicals, and materials science.[1]

Toxicological Information

There is limited specific toxicological data available for this compound. The GHS classifications are based on the potential for irritation and harm if swallowed. No data is available regarding germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[6]

Disposal Considerations

Dispose of this chemical and its container to an approved waste disposal plant, in accordance with local, regional, and national regulations.[6] Do not allow the chemical to enter drains.[4]

This document is intended for informational purposes only and does not substitute for a comprehensive risk assessment that should be conducted by qualified professionals before handling this chemical.

References

- 1. CAS 38473-89-1: this compound [cymitquimica.com]

- 2. Synthesis routes of this compound [benchchem.com]

- 3. 3-Bromo-4-(tert-butyl)benzoic acid | CymitQuimica [cymitquimica.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 3-BROMO-4-TERT-BUTYLBENZOICACID | 38473-89-1 [m.chemicalbook.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to 3-Bromo-4-tert-butylbenzoic Acid: Synthesis, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-tert-butylbenzoic acid (CAS No. 38473-89-1), a halogenated aromatic carboxylic acid. The document details its synthesis, physicochemical properties, and currently understood applications, particularly as a chemical intermediate. While the specific historical context of its initial discovery is not extensively documented in readily available literature, this guide presents a detailed, contemporary synthesis protocol and explores its potential utility in various research and development sectors.

Introduction and Historical Context

This compound belongs to a class of substituted benzoic acids that are valuable building blocks in organic synthesis. The presence of the bromine atom and the bulky tert-butyl group on the benzoic acid scaffold imparts specific steric and electronic properties, making it a useful intermediate in the synthesis of more complex molecules.

While a definitive historical record of the first synthesis of this compound is not prominently available, its preparation falls within the broader academic and industrial exploration of halogenated organic compounds. The synthesis route detailed in various chemical literature and patents, such as the method associated with US Patent 9,365,508 B2, highlights a modern approach to its preparation. The historical development of such compounds is intrinsically linked to the advancement of synthetic methodologies, particularly electrophilic aromatic substitution reactions like bromination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 38473-89-1 | [1] |

| Molecular Formula | C₁₁H₁₃BrO₂ | [1] |

| Molecular Weight | 257.12 g/mol | [1] |

| Appearance | White solid | [1] |

| ¹H NMR (CDCl₃, 300 MHz) | δ 1.85 (s, 9H, (CH₃)₃), 7.86 (d, 1H, J=8.5 Hz, ArH), 8.26 (dd, 1H, J=2.0, 8.5 Hz, ArH), 8.62 (d, 1H, J=2.0 Hz) | [1] |

Synthesis

The most commonly cited method for the synthesis of this compound is the bromination of 4-tert-butylbenzoic acid.

Experimental Protocol: Bromination of 4-tert-butylbenzoic acid[1]

Materials:

-

4-tert-butylbenzoic acid

-

Acetic acid

-

Nitric acid

-

Bromine

-

Silver nitrate

-

Water

Procedure:

-

4-tert-butylbenzoic acid (500 mg, 2.8 mmol) is stirred rapidly in a mixture of acetic acid (11 mL) and nitric acid (1.7 mL).

-

Bromine (114 μL, 5.9 mmol) is added to the stirring solution.

-

A solution of silver nitrate (1.01 g, 5.9 mmol) in water (5 mL) is then added. The addition of silver nitrate facilitates the bromination by acting as a halogen carrier.

-

A thick yellow precipitate forms. An additional 2 mL of acetic acid is added, and the mixture is heated at reflux for 1 hour.

-

The hot solution is filtered to remove any insoluble byproducts.

-

Water is added to the filtrate until a white solid precipitates.

-

The solid is collected by filtration, air-dried, and then recrystallized from acetic acid to yield this compound as a white solid.

Yield: 263 mg (36%)[1]

Quantitative Data Summary

| Reactant | Molar Mass ( g/mol ) | Amount (mg or µL) | Moles (mmol) | Molar Ratio |

| 4-tert-butylbenzoic acid | 178.23 | 500 mg | 2.8 | 1 |

| Bromine | 159.81 | 114 µL | 5.9 | ~2.1 |

| Silver Nitrate | 169.87 | 1.01 g | 5.9 | ~2.1 |

| Product | Molar Mass ( g/mol ) | Yield (mg) | Yield (%) | |

| This compound | 257.12 | 263 mg | 36% |

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound primarily serves as a versatile intermediate in organic synthesis. The bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse functional groups at the 3-position. The carboxylic acid moiety can be readily converted into other functional groups like esters, amides, and alcohols.

While specific examples of its direct application in drug development are not widely reported in the public domain, its structural motifs are present in molecules of pharmaceutical interest. Halogenated benzoic acids are common starting materials for the synthesis of more complex drug candidates. For instance, the structurally related 3-Bromo-4-methylbenzoic acid has been used in the synthesis of biphenyl amides and 2-benzazepine-4-acetic acid derivatives with potential therapeutic applications.

The tert-butyl group can influence the pharmacokinetic properties of a molecule by increasing its lipophilicity and providing steric hindrance, which can modulate its metabolic stability. Therefore, this compound represents a valuable building block for medicinal chemists in the design and synthesis of novel therapeutic agents.

Conclusion

This compound is a readily accessible chemical intermediate with well-defined synthetic protocols. Although its detailed historical discovery is not prominently documented, its importance lies in its utility as a versatile building block in organic and medicinal chemistry. The presence of multiple functional handles allows for its incorporation into a wide range of molecular scaffolds, making it a compound of interest for researchers and professionals in drug discovery and material science. Further exploration of its applications is warranted to fully realize its potential in the development of novel and functional molecules.

References

Technical Guide: Physicochemical Properties of 3-Bromo-4-tert-butylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction